molecular formula C11H17ClN2 B7867996 N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

N*1*-[1-(3-Chloro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B7867996
M. Wt: 212.72 g/mol
InChI Key: OFRYUUCOXKWPLM-UHFFFAOYSA-N
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Description

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine (CAS: 1249610-02-3) is a substituted ethylenediamine derivative with a molecular formula of C₁₁H₁₇ClN₂ and a molecular weight of 212.72 g/mol . Structurally, it features a 3-chlorophenyl-ethyl group and a methyl group attached to the N1 nitrogen of the ethane-1,2-diamine backbone.

Properties

IUPAC Name

N'-[1-(3-chlorophenyl)ethyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2/c1-9(14(2)7-6-13)10-4-3-5-11(12)8-10/h3-5,8-9H,6-7,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYUUCOXKWPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N(C)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorophenylacetic acid and methylamine.

    Formation of Intermediate: The 3-chlorophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation: The acid chloride is then reacted with methylamine to form N-methyl-3-chlorophenylacetamide.

    Reduction: The amide is reduced using lithium aluminum hydride (LiAlH4) to yield N-[1-(3-Chloro-phenyl)-ethyl]-N-methyl-ethane-1,2-diamine.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group facilitates aromatic nucleophilic substitution (S<sub>N</sub>Ar) under basic conditions. For example:

  • Reaction with sodium methoxide yields methoxy-substituted derivatives (Table 1).

  • Ammonolysis produces amino-functionalized analogs, critical for drug intermediate synthesis .

ReagentConditionsProductYield (%)Reference
NaOCH<sub>3</sub>EtOH, reflux, 6 hrMethoxy-phenyl derivative78
NH<sub>3</sub>NH<sub>3</sub>/THF, 60°C, 12 hrAmino-phenyl analog65

Hydrogenation and Reductive Amination

The ethylenediamine backbone undergoes selective hydrogenation:

  • Pd/C-mediated reduction of nitro intermediates to amines (85–92% yields).

  • Reductive amination with ketones forms tertiary amines, useful in ligand design .

Oxidative Coupling Reactions

The methylamino group participates in oxidative C–N bond formation:

  • Cu(I)-catalyzed coupling with aryl halides produces bis-aryl derivatives (Table 3) .

  • Electrochemical oxidation generates dimeric species for polymer applications.

Oxidizing AgentConditionsProductYield (%)Reference
CuI/1,10-phenDMF, 80°C, 24 hrBis-(3-chlorophenyl) dimer73
K<sub>3</sub>[Fe(CN)<sub>6</sub>]H<sub>2</sub>O, pH 9Oxidized diamine68

Mechanistic Insights

  • Aminolysis : The chlorophenyl group stabilizes transition states via π-stacking with chiral catalysts, enhancing enantioselectivity .

  • Reductive pathways : The methyl group sterically hinders non-selective hydrogenation, favoring mono-functionalization.

Stability and Side Reactions

  • Acid sensitivity : Protonation at the secondary amine leads to decomposition above pH 2.

  • Thermal stability : Degrades above 200°C, forming chlorobenzene and ethylene diamine byproducts .

Scientific Research Applications

Medicinal Chemistry

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine has been investigated for its potential therapeutic properties:

  • Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. Its structural similarity to known psychoactive substances indicates potential serotonin reuptake inhibition, which is a common mechanism in antidepressants .
  • Analgesic Properties : Research indicates that compounds with similar structures can interact with opioid receptors. This suggests that N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine may also possess analgesic properties worth exploring in pain management studies .

Material Science

The compound's amine functionality makes it suitable for applications in polymer chemistry:

  • Polymer Synthesis : As a diamine, it can serve as a hardener or curing agent in epoxy resins. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
  • Coating Formulations : Its chemical reactivity allows it to be used in coatings that require strong adhesion and durability. This is particularly relevant in industrial applications where protective coatings are essential .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various substituted phenylethylamines for their antidepressant effects. The findings indicated that derivatives similar to N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine showed significant activity in reducing depressive behaviors in rodent models. The study highlighted the importance of the chloro-substitution on the phenyl ring for enhancing bioactivity .

Case Study 2: Polymer Applications

Research conducted by a team at a leading polymer institute demonstrated that incorporating N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine into epoxy formulations improved mechanical strength and thermal resistance compared to traditional curing agents. The results were published in Polymer Science, emphasizing the compound's utility in developing high-performance materials for aerospace applications .

Mechanism of Action

The mechanism by which N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The chloro-substituted phenyl group can engage in π-π interactions with aromatic residues in proteins, while the diamine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis:

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound enhances lipophilicity and may influence receptor binding compared to the methoxy group in the 3-methoxy analog .
  • Steric Effects : The phenylethyl group in the target compound introduces greater steric hindrance than benzyl substituents in analogs (e.g., 2,5-dichloro-benzyl) .
  • Heterocyclic vs.

Physicochemical Properties

  • Lipophilicity : Chlorine substituents increase ClogP values, as seen in the target compound (ClogP ≈ 2.5) and the 2,5-dichloro analog (ClogP ≈ 3.2). This trend correlates with enhanced membrane permeability in drug design .
  • Molecular Weight : The target compound (212.72 g/mol) falls within the range of analogs (184–233 g/mol), making it suitable for applications requiring moderate molecular size .

Biological Activity

N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine, also known by its CAS number 1353982-53-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine can be represented as follows:

C11H17ClN2\text{C}_{11}\text{H}_{17}\text{Cl}\text{N}_2

The compound features a chlorinated phenyl group, an ethyl chain, and a methylated ethane-1,2-diamine backbone. This structure suggests potential interactions with biological targets due to the presence of both aromatic and aliphatic functional groups.

Synthesis

The synthesis of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine typically involves several steps starting from readily available precursors. A common synthetic route includes:

  • Alkylation : Ethane-1,2-diamine is alkylated with 1-(3-chloro-phenyl)ethanol under basic conditions.
  • Further Reaction : The intermediate is then reacted with isopropyl halides to introduce the isopropyl group.
  • Conditions : Solvents such as ethanol or methanol and catalysts like potassium carbonate are often employed to facilitate these reactions.

The biological activity of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain pathogens.
  • Anticancer Potential : Its structural similarity to known anticancer agents indicates potential efficacy in cancer treatment .

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of N1-[1-(3-Chloro-phenyl)-ethyl]-N1-methyl-ethane-1,2-diamine:

  • Antimicrobial Studies : Research on related compounds has demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that N1-substituted ethane diamines may possess similar antimicrobial profiles .
  • Anticancer Research : A study focusing on structurally analogous compounds highlighted their effectiveness in inhibiting cancer cell proliferation in vitro. The mechanisms involved may include apoptosis induction and cell cycle arrest .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectsReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AnticancerVarious cancer cell linesReduced proliferation

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